1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride
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Overview
Description
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is a chemical compound with significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ammoniooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to modify proteins also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
- 1-[(Ammoniooxy)methyl]-4-chlorobenzene chloride
Uniqueness
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H8Cl3NO |
---|---|
Molecular Weight |
228.5 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
InChI Key |
UXZWGKJQTVLXKD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CO[NH3+].[Cl-] |
Origin of Product |
United States |
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